4-Hydroxyquinoline-3-carbaldehyde
Overview
Description
4-Hydroxyquinoline-3-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
4-Hydroxyquinoline-3-carbaldehyde, a derivative of quinoline, is a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry Quinoline derivatives are known to interact with various biological targets due to their broad spectrum of bioactivity .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives have been found to undergo substitution reactions at specific positions, leading to the formation of new compounds .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s molecular weight of 17317 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Quinoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities . Therefore, it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-3-carbaldehyde typically involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group transformations . Another method involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid.
Reduction: Formation of 4-hydroxyquinoline-3-methanol.
Substitution: Reactions with nucleophiles to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline-3-carboxylic acid, 4-hydroxyquinoline-3-methanol, and various substituted quinoline derivatives .
Scientific Research Applications
4-Hydroxyquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Hydroxyquinoline: Features a hydroxyl group at the 2-position, leading to different chemical properties and applications.
Quinoline-3-carboxaldehyde: Similar structure but lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 4-Hydroxyquinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-oxo-1H-quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCOIVJCBPCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324621 | |
Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-12-8 | |
Record name | 7509-12-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.